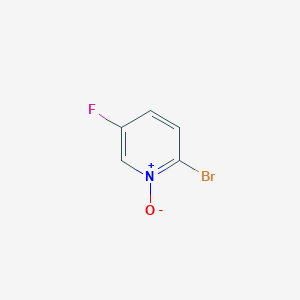

2-Bromo-5-fluoropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZPKTQDXLFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1F)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716931 | |

| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-39-7 | |

| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-fluoropyridine 1-oxide, a valuable intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol for the N-oxidation of 2-bromo-5-fluoropyridine utilizing meta-chloroperoxybenzoic acid (m-CPBA). Foundational to this guide is a causality-driven explanation of experimental choices, ensuring both technical accuracy and practical applicability. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data based on established principles and analogous compounds. This guide is structured to serve as a self-validating resource, empowering researchers to confidently synthesize and identify this key chemical entity.

Introduction: The Significance of this compound

Halogenated pyridine N-oxides are a pivotal class of compounds in modern synthetic chemistry, primarily due to their versatile reactivity. The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, rendering the ring more susceptible to a variety of nucleophilic and electrophilic substitution reactions.[1] Specifically, this compound combines the directing effects of the bromo and fluoro substituents with the activating nature of the N-oxide group, making it a highly sought-after building block for the synthesis of complex, biologically active molecules. Its strategic importance lies in its potential to serve as a precursor for introducing further molecular diversity, a critical aspect of drug development programs.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct oxidation of the corresponding 2-Bromo-5-fluoropyridine precursor. Among the various oxidizing agents available for N-oxidation of pyridines, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used reagent for this transformation due to its high efficiency and generally clean reaction profiles.[2]

Reaction Mechanism

The N-oxidation of pyridine with a peroxy acid like m-CPBA proceeds via a concerted mechanism. The nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic peroxy oxygen of m-CPBA. This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is typically carried out in a chlorinated solvent to ensure the solubility of both the starting material and the reagent.

Experimental Protocol

This protocol is a self-validating system, designed with in-process controls and purification steps to ensure the integrity of the final product.

Materials:

-

2-Bromo-5-fluoropyridine (starting material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-fluoropyridine (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of starting material). Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: To the cooled and stirring solution, add m-CPBA (1.2-1.5 eq.) portion-wise over 15-20 minutes. The purity of the m-CPBA should be taken into account when calculating the molar equivalents.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Extraction: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.[3] Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices

-

Choice of m-CPBA: m-CPBA is selected for its proven efficacy in N-oxidizing a wide range of pyridines, including those with electron-withdrawing groups.[2] Using a slight excess (1.2-1.5 eq.) ensures the complete conversion of the starting material.

-

Use of Dichloromethane: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the pyridine starting material and m-CPBA.

-

Temperature Control: The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature provides a sufficient rate of reaction without promoting side reactions.

-

Aqueous Work-up: The sodium thiosulfate wash is crucial for neutralizing any unreacted m-CPBA. The sodium bicarbonate washes are essential for removing the acidic byproduct, meta-chlorobenzoic acid, which simplifies the subsequent purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected data from various analytical techniques.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₃BrFNO |

| Molecular Weight | 191.99 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the known effects of N-oxidation on the pyridine ring and analysis of structurally similar compounds.[4]

3.2.1. ¹H NMR Spectroscopy

The N-oxidation of a pyridine ring generally leads to a downfield shift of the ring protons, particularly those in the ortho (C2 and C6) and para (C4) positions, due to the deshielding effect of the N-oxide group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-9, J(H-H) ≈ 4-5, J(H-H) ≈ 2-3 |

| H-4 | 7.60 - 7.80 | ddd | J(H-H) ≈ 9-10, J(H-F) ≈ 7-8, J(H-H) ≈ 2-3 |

| H-6 | 8.10 - 8.30 | dd | J(H-H) ≈ 4-5, J(H-F) ≈ 2-3 |

3.2.2. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon signals of the pyridine ring are also affected by N-oxidation. The carbons directly attached to the nitrogen (C2 and C6) and the para-carbon (C4) typically experience a downfield shift, while the meta-carbons (C3 and C5) may be shifted slightly upfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 138 - 142 |

| C-5 | 155 - 159 (d, J(C-F) ≈ 240-250 Hz) |

| C-6 | 130 - 134 |

3.2.3. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-O Stretch | 1250 - 1300 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=C/C=N Aromatic Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 550 - 650 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 192.94, 194.94 (Isotopic pattern for Br) |

| [M]⁺ | 191.93, 193.93 (Isotopic pattern for Br) |

Safety and Handling

2-Bromo-5-fluoropyridine and m-CPBA are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. m-CPBA is a strong oxidizing agent and should not be allowed to come into contact with flammable materials. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a robust experimental protocol and providing predicted characterization data, this document serves as an essential resource for researchers in organic synthesis and drug discovery. The insights into the causality of experimental choices are intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot similar transformations in their own research endeavors.

Visualizations

Synthesis Workflow

References

physicochemical properties of 2-Bromo-5-fluoropyridine 1-oxide

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoropyridine 1-oxide

Introduction

This compound is a halogenated heterocyclic N-oxide of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the versatile synthetic building block 2-Bromo-5-fluoropyridine, its unique electronic and steric properties, conferred by the N-oxide functional group, open new avenues for molecular design and synthesis. The introduction of the N-oxide moiety fundamentally alters the reactivity and physicochemical characteristics of the parent pyridine ring, notably enhancing its polarity and modifying the electron distribution, which can be strategically exploited in drug development and the creation of novel functional materials.

This technical guide serves as a comprehensive resource for scientists and drug development professionals. It consolidates the available, albeit limited, experimental data for this compound, supplements it with high-quality predicted values, and provides critical context by comparing its properties to its well-characterized parent compound. Furthermore, this document outlines a robust, field-proven protocol for its synthesis and details the analytical methods essential for its characterization, ensuring a foundation of scientific integrity and practical utility.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. These data points are critical for database searches, regulatory submissions, and unambiguous scientific communication.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-5-fluoro-1-oxidopyridin-1-ium | [1] |

| CAS Number | 935534-39-7 | [2] |

| Molecular Formula | C₅H₃BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | Calculated |

| Monoisotopic Mass | 190.9382 Da | [1] |

| SMILES | C1=CC(=--INVALID-LINK--[O-])Br | [1] |

| InChI | InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | [1] |

| InChIKey | RDZPKTQDXLFGTQ-UHFFFAOYSA-N |[1] |

Physicochemical Properties: A Comparative Analysis

Directly measured physicochemical data for this compound are not widely published. The Safety Data Sheet (SDS) for this compound indicates that many physical properties have not been determined.[3] However, we can leverage computational predictions and, more importantly, draw expert inferences from the well-documented properties of its parent compound, 2-Bromo-5-fluoropyridine.

The transformation from a pyridine to a pyridine N-oxide introduces a highly polar N-O bond. This has predictable and significant consequences: an increase in melting point, boiling point, and aqueous solubility, and a decrease in volatility due to strong intermolecular dipole-dipole interactions and potential for hydrogen bonding.

Table 2: Known and Predicted Properties of this compound

| Property | Value | Method | Source |

|---|---|---|---|

| Appearance | Data not available | Experimental | [3] |

| Melting Point | Data not available | Experimental | [3] |

| Boiling Point | Data not available | Experimental | [3] |

| Solubility | Data not available | Experimental | [3] |

| XlogP | 1.0 | Predicted | [1] |

| Vapor Pressure | Data not available | Experimental | [3] |

| Density | Data not available | Experimental |[3] |

To provide a practical baseline for researchers, the established properties of the parent compound, 2-Bromo-5-fluoropyridine, are summarized below. The stark differences expected for the N-oxide derivative are primarily driven by the introduction of the polar N-O group.

Table 3: Physicochemical Properties of the Parent Compound, 2-Bromo-5-fluoropyridine

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow crystalline solid or liquid | [4][5] |

| Melting Point | 30-31 °C | [6][7] |

| Boiling Point | 80-83 °C at 44 mmHg | [5][7] |

| Density | 1.707 g/cm³ | [5][8] |

| logP | 1.839 | [9] |

| Flash Point | 73 °C |[9] |

Synthesis and Characterization

While specific synthetic procedures for this compound are not detailed in readily available literature, its preparation logically follows the well-established methodology for N-oxidation of pyridines. This involves the treatment of the parent heterocycle with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Workflow

The diagram below illustrates the straightforward and reliable pathway from the commercially available starting material to the target N-oxide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Oxidation

This protocol is a self-validating system based on established chemical principles for achieving high conversion and purity.

-

Reaction Setup:

-

To a solution of 2-Bromo-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise at 0 °C (ice-water bath).

-

Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between the pyridine nitrogen and the peroxy acid, preventing potential side reactions. DCM is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and the reagent.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product N-oxide is significantly more polar than the starting material and will have a lower Rf value on silica gel.

-

Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction is proceeding as expected.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture again to 0 °C.

-

Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The basic wash is critical for removing acidic byproducts, simplifying purification.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxidation causes a characteristic downfield shift (deshielding) of the protons and carbons on the pyridine ring, particularly those at the α (C2, C6) and γ (C4) positions relative to the nitrogen atom. This provides clear evidence of successful oxidation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak corresponding to [M+H]⁺ at approximately 191.94548 m/z, confirming the correct mass of the product.[1]

-

Infrared (IR) Spectroscopy: A strong, characteristic N-O stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹, a spectral feature absent in the parent pyridine.

Handling, Storage, and Stability

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Stability: The compound is expected to be stable under normal laboratory conditions.[3] The parent compound is stable at room temperature in a closed container.[5]

-

Storage: It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]

Applications in Research and Development

The utility of this compound is intrinsically linked to the synthetic versatility of its parent compound, which is a cornerstone in the construction of complex molecules.[11] The N-oxide offers additional strategic advantages.

-

Intermediate in Medicinal Chemistry: The parent compound is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce the fluoropyridyl moiety into drug candidates.[7][12] The N-oxide can serve as a key intermediate where this functionality is desired to enhance solubility or modulate the metabolic profile of a final active pharmaceutical ingredient (API).

-

Modulation of Reactivity: The N-oxide group alters the electronic landscape of the pyridine ring. It deactivates the ring toward electrophilic substitution but can activate the positions ortho and para to the nitrogen for nucleophilic attack. This altered reactivity can be harnessed for selective functionalization that is not possible with the parent pyridine.

-

Directing Group: The N-oxide can act as a directing group for ortho-lithiation, enabling the introduction of substituents at the C6 position, adjacent to the nitrogen atom.

Caption: Relationship between the parent compound, the N-oxide, and applications.

Conclusion

This compound represents a synthetically valuable, yet under-characterized, chemical entity. While a comprehensive experimental dataset of its physicochemical properties is pending, a robust understanding can be achieved through a combination of high-quality computational predictions and expert comparison with its well-known precursor. Its synthesis is readily achievable via standard, reliable protocols. For researchers in drug discovery and materials science, this compound is not merely a derivative but a strategic tool that offers alternative reactivity and improved properties, expanding the chemical space accessible from one of modern chemistry's important building blocks.

References

- 1. PubChemLite - this compound (C5H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 2. 935534-39-7|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 6. longkechem.com [longkechem.com]

- 7. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Page loading... [guidechem.com]

- 12. ossila.com [ossila.com]

An In-depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth analysis and expert interpretation of its core properties and spectral data, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Core Compound Identity and Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Identification:

| Identifier | Value | Source |

| CAS Number | 935534-39-7 | BLD Pharm[1] |

| Molecular Formula | C₅H₃BrFNO | PubChemLite[2] |

| Molecular Weight | 191.99 g/mol | PubChemLite[2] |

| InChI | InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | PubChemLite[2] |

| SMILES | C1=CC(=--INVALID-LINK--[O-])Br | PubChemLite[2] |

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 7.10 - 7.30 | dd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 3-4 | Ortho to the bromine, influenced by both the N-oxide and fluorine. |

| H-4 | 7.40 - 7.60 | ddd | J(H4-H3) ≈ 8-9, J(H4-F) ≈ 8-9, J(H4-H6) ≈ 2-3 | Coupled to two adjacent protons and the fluorine atom. |

| H-6 | 8.10 - 8.30 | d | J(H6-F) ≈ 3-4 | Alpha to the N-oxide, significantly deshielded. |

Rationale: The proton at the 6-position is expected to be the most deshielded due to its proximity to the electron-withdrawing N-oxide group. The fluorine atom will introduce characteristic splitting patterns (J-coupling) for the protons at positions 3 and 4.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The N-oxide and halogen substituents will have a pronounced effect on the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 140 - 145 | Attached to bromine and adjacent to the N-oxide, expected to be deshielded. |

| C-3 | 120 - 125 | Influenced by the adjacent bromine and the fluorine atom three bonds away. |

| C-4 | 125 - 130 | Coupled to fluorine, showing a characteristic C-F coupling. |

| C-5 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | Directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and significant deshielding. |

| C-6 | 135 - 140 | Alpha to the N-oxide, deshielded. |

Rationale: The carbon directly bonded to fluorine (C-5) will exhibit the largest chemical shift and a significant one-bond coupling constant. The carbons adjacent to the N-oxide (C-2 and C-6) will also be deshielded.

Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the most characteristic vibrations will be associated with the N-O bond and the C-F and C-Br bonds.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250 - 1300 | Strong | N-O stretching vibration |

| ~1200 - 1250 | Strong | C-F stretching vibration |

| ~1000 - 1100 | Medium | Aromatic C-H in-plane bending |

| ~800 - 900 | Strong | Aromatic C-H out-of-plane bending |

| ~500 - 600 | Medium | C-Br stretching vibration |

Rationale: The N-O stretching vibration in pyridine N-oxides is a strong and characteristic band, typically appearing in the 1200-1300 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected to be prominent.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted MS Fragmentation:

| m/z | Ion | Rationale |

| 191/193 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 175/177 | [M-O]⁺ | Loss of the oxygen atom from the N-oxide, a common fragmentation pathway for N-oxides. |

| 112 | [M-Br]⁺ | Loss of the bromine atom. |

| 96 | [M-Br-O]⁺ | Subsequent loss of oxygen after the loss of bromine. |

Rationale: The most characteristic feature in the mass spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The loss of the oxygen atom from the N-oxide is a very common and often prominent fragmentation pathway.

Experimental Protocols: Synthesis and Characterization Workflow

The synthesis of this compound typically involves the oxidation of the parent 2-Bromo-5-fluoropyridine. A general workflow for its synthesis and characterization is outlined below.

Synthesis Protocol: Oxidation of 2-Bromo-5-fluoropyridine

This protocol is based on general procedures for the N-oxidation of pyridines.

Materials:

-

2-Bromo-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-Bromo-5-fluoropyridine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized product is depicted below.

Figure 2: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with distinct spectral properties that are predictable based on its structure and comparison with analogous compounds. This guide provides researchers with the foundational knowledge and expected analytical data necessary for the successful identification and application of this compound in their research. The provided protocols and workflow diagrams serve as a practical starting point for its synthesis and characterization.

References

An In-depth Technical Guide to the Theoretical Investigation of 2-Bromo-5-fluoropyridine 1-oxide: A Proposed Computational Framework

This document provides a comprehensive framework for the theoretical and computational investigation of 2-Bromo-5-fluoropyridine 1-oxide. As a derivative of 2-Bromo-5-fluoropyridine, a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its N-oxide variant presents a frontier for modulating electronic properties and reactivity.[1][2][3] The introduction of the N-oxide functionality can significantly alter the electron distribution within the pyridine ring, influencing its role as a dipole, its susceptibility to electrophilic and nucleophilic attack, and its coordination properties. Given the current absence of dedicated theoretical studies on this specific molecule in the public domain, this guide proposes a robust, multi-faceted computational workflow designed to elucidate its fundamental structural, electronic, spectroscopic, and reactive properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this promising, yet under-explored, chemical entity.

Part 1: Foundational Quantum Chemical Analysis: Geometry, Electronic Structure, and Spectroscopic Profile

The initial and most critical phase of any theoretical study is the accurate determination of the molecule's ground-state geometry and fundamental electronic properties. This forms the bedrock upon which all subsequent analyses of reactivity and intermolecular interactions are built. We propose a workflow grounded in Density Functional Theory (DFT), a methodology that offers an excellent balance of computational cost and accuracy for systems of this nature.

The causality behind selecting a specific computational method lies in its proven efficacy for analogous systems. For halogenated aromatic N-oxides, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has demonstrated reliability in predicting geometries and vibrational frequencies.[4][5] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of the N-oxide oxygen and the halogens, while polarization functions (d,p) account for the non-spherical nature of electron density in the bonded system.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

DFT Calculation Input:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Optimization + Frequency

-

Solvation (Optional but Recommended): Employ a continuum solvation model (e.g., PCM - Polarizable Continuum Model) with a relevant solvent (e.g., water, DMSO) to simulate realistic solution-phase conditions.

-

-

Execution and Validation: Run the calculation. A successful completion is validated by the absence of imaginary frequencies in the output, confirming the optimized structure is a true local minimum on the potential energy surface.

The output from the foundational DFT calculation provides a wealth of quantitative data. This data should be meticulously organized for clarity and comparative analysis.

Table 1: Predicted Geometric and Electronic Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |

| Bond Lengths (Å) | ||

| C2-Br | Value | Influences susceptibility to C-Br bond activation in cross-coupling reactions.[2] |

| C5-F | Value | The short, strong C-F bond impacts overall molecular stability and lipophilicity. |

| N1-O | Value | Characterizes the N-oxide bond; its length and strength are key indicators of its dipolar character and reactivity. |

| Frontier Orbitals (eV) | ||

| EHOMO | Value | The Highest Occupied Molecular Orbital energy indicates the ability to donate electrons (nucleophilicity). |

| ELUMO | Value | The Lowest Unoccupied Molecular Orbital energy indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Value | A smaller gap suggests higher kinetic reactivity and lower chemical stability. This is a crucial parameter for predicting the molecule's overall reactivity profile.[6] |

| Dipole Moment (Debye) | Value | Quantifies the overall polarity of the molecule, which is critical for predicting solubility, intermolecular interactions, and binding affinity in biological systems. The N-oxide group is a major contributor. |

Visual representations are indispensable for translating raw numerical data into actionable chemical intuition. The following visualizations are mandatory for a comprehensive understanding.

Molecular Electrostatic Potential (MEP) Map: The MEP map is a powerful tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. We predict a strong negative potential around the N-oxide oxygen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms and potentially on the carbon atom attached to the bromine.

Frontier Molecular Orbitals (HOMO/LUMO): Visualizing the HOMO and LUMO provides direct insight into the sites involved in electron donation and acceptance.

-

HOMO: Likely to be localized over the pyridine ring and the N-oxide oxygen, indicating these are the primary sites of electron donation.

-

LUMO: Expected to have significant contributions from the π* orbitals of the pyridine ring, particularly on the carbon atoms at positions 2, 4, and 6, marking them as potential sites for nucleophilic attack.

Computational spectroscopy is a self-validating system; its accuracy can be benchmarked against experimental data of related compounds, lending credence to predictions for the unknown molecule.

Protocol 2: Calculation of Spectroscopic Data

-

Vibrational Spectra (IR/Raman): The frequencies calculated in Protocol 1 can be used directly. Apply a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) to the raw frequencies to better match experimental values.

-

NMR Spectra: Using the optimized geometry from Protocol 1, perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Method: GIAO-B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: NMR

-

-

Data Processing: Reference the calculated chemical shifts against a standard (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.

Table 2: Predicted Key Spectroscopic Peaks for this compound

| Spectrum | Key Predicted Peak/Shift | Assignment and Rationale |

| IR | ~1250-1300 cm-1 | Strong N-O stretching vibration, a characteristic signature of pyridine N-oxides. Its exact position is sensitive to the electronic effects of the bromo and fluoro substituents. |

| ¹³C NMR | C2 (~140-150 ppm), C6 (~145-155 ppm) | The carbons adjacent to the nitrogen are expected to be significantly deshielded. The C-Br bond will further shift the C2 resonance. |

| ¹⁹F NMR | Predicted δ value | Highly sensitive to the electronic environment. This provides a clear experimental handle to probe changes in the molecule's electronic structure upon reaction or coordination. |

| ¹⁵N NMR | Predicted δ value | The chemical shift of the nitrogen atom is a direct probe of the N-oxide environment and is highly informative for understanding its electronic state. |

Part 2: A Theoretical Framework for Reactivity Prediction

Beyond static properties, a robust theoretical study must predict how the molecule behaves in a chemical reaction. We propose using Conceptual DFT, a framework that leverages derivatives of the energy with respect to the number of electrons to define chemical reactivity indices.

The following diagram illustrates the workflow for calculating and interpreting reactivity descriptors.

Caption: Computational workflow for reactivity analysis.

Fukui functions (f(r)) are a cornerstone of this analysis. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most reactive sites for different types of attack.

-

f+(r): For Nucleophilic Attack. This index highlights the sites that are most eager to accept an electron. For this compound, we predict the highest f+ values will be on the C2, C4, and C6 positions of the pyridine ring, indicating these are the most probable sites for nucleophilic aromatic substitution (SNAr).

-

f-(r): For Electrophilic Attack. This index identifies the sites that are most willing to donate an electron. The highest f- values are expected to be on the N-oxide oxygen and potentially the C3 position. This suggests that electrophiles (e.g., during nitration or halogenation) would preferentially attack these sites.

-

f0(r): For Radical Attack. This function predicts the most likely sites for radical reactions.

By calculating and tabulating the condensed Fukui indices for each atom, a clear, quantitative picture of the molecule's regioselectivity emerges, providing invaluable guidance for synthetic chemists planning to use this molecule as a substrate.

Table 3: Predicted Regioselectivity from Fukui Functions

| Atom Position | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

| N1 | Value | Value | The nitrogen is part of the N-oxide bond and is generally less reactive than the oxygen. |

| O | Value | High | A primary site for electrophilic attack (e.g., protonation, alkylation). Can also act as a directing group. |

| C2 | High | Value | Activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent N-oxide and the bromine atom, which also serves as a good leaving group. |

| C3 | Value | Value | A potential site for electrophilic attack, depending on the directing effects of the N-oxide and fluoro groups. |

| C4 | High | Value | Activated towards nucleophilic attack (para to the N-oxide). |

| C5 | Value | Value | The site of the fluoro substituent; generally unreactive towards substitution. |

| C6 | High | Value | Activated towards nucleophilic attack (ortho to the N-oxide). |

| Br | Value | Value | The C-Br bond is the site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a reactivity mode distinct from ring-based attacks but fundamentally influenced by the ring's electronic structure.[2][7] |

Conclusion

This technical guide outlines a comprehensive and self-validating theoretical framework for the study of this compound. By employing a synergistic combination of DFT-based calculations for structure and spectroscopy with Conceptual DFT for reactivity analysis, this proposed study would generate a rich dataset. The insights gained—from precise geometric parameters and electronic distributions to predictive models of spectral signatures and chemical reactivity—would provide an authoritative grounding for future experimental work. This computational-first approach not only accelerates the research and development cycle but also provides a deeper, mechanistic understanding of this valuable chemical intermediate, empowering researchers in drug discovery and materials science to harness its full potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 3. CAS 41404-58-4: 2-Bromo-5-fluoro-pyridine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoropyridine 1-oxide, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this guide elucidates its synthesis through a logical, multi-step pathway commencing with the commercially available precursor, 2-Bromo-5-fluoropyridine. A detailed experimental protocol for the crucial N-oxidation step is provided, based on well-established and reliable methodologies. Furthermore, this guide outlines the expected characterization of the target molecule and discusses its potential applications, drawing from the known reactivity and utility of related pyridine N-oxides. All technical data is presented in a clear and accessible format, including structured tables and a visual representation of the synthetic workflow, to support researchers and drug development professionals in their endeavors.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering the ring system more susceptible to both nucleophilic and electrophilic substitution. The N-O bond imparts a unique dipolar character to the molecule, influencing its reactivity, solubility, and biological activity.

The oxygen atom of the N-oxide can act as an internal oxidant, a directing group for C-H functionalization, and can be readily removed to regenerate the parent pyridine. This versatility has made pyridine N-oxides invaluable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3]

Synthesis of the Precursor: 2-Bromo-5-fluoropyridine

The journey to this compound begins with the synthesis of its precursor, 2-Bromo-5-fluoropyridine. A common and effective method for its preparation is the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction.

Synthetic Pathway for 2-Bromo-5-fluoropyridine

A well-documented route involves the reaction of 2-amino-5-fluoropyridine with hydrobromic acid and sodium nitrite in the presence of bromine.[4]

References

commercial availability of 2-Bromo-5-fluoropyridine 1-oxide

An In-Depth Technical Guide on 2-Bromo-5-fluoropyridine 1-oxide: Commercial Availability, Synthesis, and Application Protocols

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of pyridine, its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an N-oxide functional group, make it a versatile building block in organic synthesis. The N-oxide group, in particular, modifies the reactivity of the pyridine ring, facilitating certain substitution reactions and serving as a key functional handle for further molecular elaboration. This guide provides a comprehensive overview of its commercial availability, details a representative synthetic protocol, outlines its applications, and establishes rigorous safety and handling procedures for laboratory and industrial use.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 935534-39-7 | [1] |

| Molecular Formula | C₅H₃BrFNO | [1] |

| Molecular Weight | 191.99 g/mol | [1] |

| Appearance | Varies by supplier; often a solid. | N/A |

| Purity | Typically offered at ≥95% for research grades. | N/A |

| SMILES Code | FC1=CC=C(Br)--INVALID-LINK--=C1 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C. | [1] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers who cater to the research and development sector. It is typically sold in quantities ranging from grams to kilograms. When sourcing this compound, researchers should verify the purity specifications and request a certificate of analysis to ensure it meets the requirements for their intended application. It is important to note that this chemical is intended for professional research, manufacturing, and industrial use only and is not for medical or consumer applications.[2][3]

Below is a table of representative suppliers:

| Supplier | CAS Number Listed | Noted For |

| BLD Pharm | 935534-39-7 | Offers the product and provides key technical data such as MDL number and storage conditions.[1] |

| CP Lab Safety | 935534-39-7 | Lists the product with 95% purity, emphasizing its use is restricted to professional laboratories.[2] |

Synthesis and Manufacturing Overview

The synthesis of this compound is typically achieved through the oxidation of its parent heterocycle, 2-Bromo-5-fluoropyridine (CAS: 41404-58-4). The parent compound itself is an important intermediate used in various cross-coupling reactions.[4] The N-oxidation is a common transformation in pyridine chemistry, often employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Representative Synthetic Workflow

The logical flow for the synthesis begins with the commercially available 2-bromo-5-fluoropyridine, which is then subjected to an oxidation reaction to yield the target N-oxide.

Caption: Synthetic pathway from precursor to final product.

Detailed Experimental Protocol (General)

-

Dissolution: Dissolve 2-Bromo-5-fluoropyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the oxidation reaction.

-

Reagent Addition: Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled pyridine solution over 30-60 minutes. The slow addition prevents a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess peroxy acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of three distinct functional points—the bromine atom, the fluorine atom, and the N-oxide—allows for selective, stepwise modifications.

-

Cross-Coupling Reactions: The bromine at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the formation of C-C or C-N bonds.[5] The N-oxide group can influence the electronic nature of the ring, potentially altering the reactivity and regioselectivity of these transformations compared to the parent pyridine.

-

Functionalization of the Pyridine Ring: The N-oxide can be used to direct further functionalization of the pyridine ring or can be removed in a later synthetic step via reduction.

-

Medicinal Chemistry: Fluorinated pyridine scaffolds are prevalent in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, pKa, and binding affinity. This makes this compound a valuable starting material for the synthesis of novel drug candidates.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. While specific toxicity data for the N-oxide is limited, the safety profile can be inferred from the parent compound and general guidelines for halogenated pyridines. The parent compound, 2-Bromo-5-fluoropyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]

Mandatory Safety and Handling Workflow

Caption: Logical workflow for safe handling of the chemical.

Key Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[7][8]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Contact Avoidance: Avoid all personal contact, including skin and eye contact and inhalation.[6] In case of contact, wash the affected area thoroughly with soap and water.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere to prevent degradation.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and commercially available reagent for advanced organic synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecular architectures, particularly within the field of medicinal chemistry. While its utility is significant, the potential hazards associated with halogenated pyridines necessitate strict adherence to safety and handling protocols. By understanding its properties, sourcing it from reputable suppliers, and employing cautious laboratory practices, researchers can effectively leverage this compound to advance their scientific objectives.

References

- 1. 935534-39-7|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Reactivity Profile of the Pyridine N-Oxide Moiety

Executive Summary

The pyridine N-oxide moiety represents a cornerstone of modern heterocyclic chemistry, offering a rich and versatile reactivity profile that is fundamentally distinct from its parent pyridine. The introduction of the N-O bond transforms the electron-deficient pyridine ring into a nuanced system capable of acting as both an electron donor and acceptor. This duality unlocks a vast synthetic landscape, enabling reactions that are otherwise challenging or impossible. This guide provides an in-depth exploration of the electronic underpinnings, key transformations—including electrophilic and nucleophilic substitutions, rearrangements, and cycloadditions—and strategic applications of pyridine N-oxides in catalysis and medicinal chemistry. By elucidating the causality behind its reactivity, this document serves as a practical and theoretical resource for professionals leveraging this powerful functional group in their research and development endeavors.

The Electronic Soul of Pyridine N-Oxide: A Tale of Two Poles

To comprehend the reactivity of pyridine N-oxide, one must first appreciate its unique electronic architecture. Unlike pyridine, where the nitrogen atom acts as a simple electron sink, the N-oxide introduces a semipolar N→O bond. This feature creates a powerful dipole and establishes a resonance system where the oxygen atom can donate electron density back into the aromatic ring.[1][2][3]

This electronic push-pull dynamic has profound consequences:

-

Enhanced Nucleophilicity (at Oxygen): The exocyclic oxygen atom is a potent Lewis base, readily coordinating with protons, Lewis acids, and electrophiles.

-

Activation towards Electrophiles (at C-4): Through resonance, the oxygen atom increases electron density at the C-2 and C-4 positions, making the ring more susceptible to electrophilic aromatic substitution (SEAr) than pyridine itself.[1][2]

-

Activation towards Nucleophiles (at C-2, C-4): The inductive effect of the positively charged nitrogen atom renders the C-2 and C-4 positions electron-deficient, priming them for nucleophilic attack.[1][2][3]

-

Reduced Basicity (at Nitrogen): The pKa of protonated pyridine N-oxide is approximately 0.8, making it about five orders of magnitude less basic than pyridine (pKa ≈ 5.2).[4] This prevents the nitrogen from interfering with many acid-catalyzed reactions.

Figure 1: Resonance structures illustrating electron donation from the N-oxide oxygen, activating the C-2 and C-4 positions.

Synthesis: The Gateway to N-Oxide Chemistry

The primary route to pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. The choice of oxidant is critical and depends on the electronic nature of the substituents on the pyridine ring.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to RT | High yields, good functional group tolerance.[5] | Can be explosive, requires careful handling. |

| H₂O₂ / Acetic Acid | Glacial acetic acid, 70-85 °C | Inexpensive, readily available reagents.[1][6][7] | Can require elevated temperatures, may not be suitable for sensitive substrates. |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solvent | Stable, inexpensive, and easy to handle.[8] | Reaction times can be longer. |

| Catalytic Systems | H₂O₂ with Na₂WO₄ or Methyltrioxorhenium (MTO) | Milder conditions, high efficiency.[6][8][9] | Catalyst cost and potential for metal contamination. |

Protocol 1: General Synthesis of a Pyridine N-Oxide using m-CPBA

This protocol describes a standard laboratory procedure for the oxidation of a substituted pyridine.

Causality: The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the pyridine substrate and m-CPBA. The reaction is initiated at 0 °C to control the initial exotherm of the oxidation. Monitoring by TLC is crucial to prevent over-oxidation or incomplete reaction. The final basic wash is a self-validating step; it removes the m-chlorobenzoic acid byproduct and any unreacted m-CPBA, ensuring the purity of the isolated product.

-

Preparation: Dissolve the pyridine substrate (1.0 eq) in dichloromethane (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1–1.3 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous Na₂SO₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution: Activating the Inactive

A key synthetic utility of the N-oxide moiety is its ability to facilitate electrophilic substitution on the pyridine ring, a reaction that is notoriously difficult for the parent heterocycle due to the deactivating effect of the nitrogen atom. The N-oxide effectively "reverses" this deactivation.[1][2]

Nitration: A Classic Transformation

The nitration of pyridine is challenging, requiring harsh conditions and yielding the 3-nitro product in low yields. In stark contrast, pyridine N-oxide undergoes facile nitration, predominantly at the 4-position.[1]

Figure 2: Workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.

This two-step sequence (oxidation-nitration followed by deoxygenation) is a cornerstone strategy for accessing 4-substituted pyridines.[1][4] Deoxygenation is readily accomplished with reagents like PCl₃ or zinc dust.[4]

Nucleophilic Substitution: Exploiting Electron Deficiency

The positively polarized nitrogen atom in the N-oxide ring enhances the electrophilicity of the C-2 and C-4 positions, making them susceptible to attack by nucleophiles.[3][10][11] This is often achieved by first "activating" the N-oxide oxygen to turn it into a good leaving group.

A classic example is the reaction with phosphorus oxychloride (POCl₃), which yields a mixture of 2- and 4-chloropyridines.[4]

Figure 3: Mechanism for the formation of chloropyridines from pyridine N-oxide and POCl₃.

The resulting chloropyridines are themselves valuable intermediates, as the chloro substituent can be displaced by a wide range of nucleophiles (amines, alkoxides, etc.) in subsequent SₙAr reactions.

Rearrangements and Cycloadditions: Advanced Transformations

Beyond simple substitutions, the pyridine N-oxide moiety can participate in more complex and powerful bond-forming reactions.

The Boekelheide Reaction

This reaction is a sigmatropic rearrangement of 2-alkylpyridine N-oxides, typically promoted by acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).[12] It provides a direct route to functionalize the alkyl side chain.

Causality: The reaction proceeds via acylation of the N-oxide oxygen, which increases the acidity of the α-protons on the alkyl side chain. Deprotonation generates an ylide intermediate that undergoes a concerted[2][2]-sigmatropic rearrangement, a thermodynamically favorable process driven by the restoration of aromaticity in the final step after hydrolysis.[12][13]

Figure 4: Key steps of the Boekelheide rearrangement.

1,3-Dipolar Cycloadditions

The N-O-C unit of pyridine N-oxide can act as a 1,3-dipole, reacting with various dipolarophiles (e.g., alkynes, alkenes, isocyanates) in [3+2] cycloaddition reactions to form novel heterocyclic systems.[9][14][15] These reactions are powerful tools for constructing complex molecular scaffolds from simple precursors.

Applications in Drug Development and Catalysis

The unique reactivity of pyridine N-oxides makes them invaluable in applied chemistry.

-

Medicinal Chemistry: The N-oxide group is often employed as a bioisostere for other functional groups. Its introduction can improve aqueous solubility, modulate lipophilicity, and introduce new hydrogen bonding interactions, thereby enhancing the pharmacokinetic profile of a drug candidate.[16][17][18] Furthermore, many important drugs or their precursors are synthesized using N-oxide chemistry, including the anti-ulcer drug omeprazole and the antifungal agent zinc pyrithione.[4]

-

Catalysis: Chiral pyridine N-oxides have emerged as powerful Lewis base organocatalysts, particularly in reactions involving the activation of silicon reagents.[19] The high nucleophilicity of the oxygen atom and its strong affinity for silicon are key to their catalytic activity.[19] They also serve as versatile ligands in transition-metal catalysis, influencing the steric and electronic environment of the metal center.[20]

-

Synthetic Reagents: Pyridine N-oxides can function as mild oxygen transfer agents (oxidants) and have recently been utilized as hydrogen atom transfer (HAT) agents in photoredox catalysis, enabling novel C-H functionalization reactions.[21][22][23]

Conclusion

The pyridine N-oxide moiety is far more than a simple derivative of pyridine; it is a synthetically enabling functional group with a distinct and multifaceted chemical personality. Its ability to activate the pyridine ring towards both electrophilic and nucleophilic attack, coupled with the unique reactivity of the N-O bond itself, provides chemists with a robust toolkit for the synthesis of complex heterocyclic molecules. For researchers in drug discovery and process development, a thorough understanding of this reactivity profile is not just beneficial—it is essential for innovation and problem-solving.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-oxide synthesis by oxidation [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 12. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pyridine N-oxide [organic-chemistry.org]

- 23. grokipedia.com [grokipedia.com]

electrophilic and nucleophilic sites of 2-Bromo-5-fluoropyridine 1-oxide

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-fluoropyridine 1-oxide

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the unique electronic properties conferred by the interplay of the pyridine N-oxide moiety and the halogen substituents. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, offering a predictive framework for its reactivity and practical insights for its application in complex molecule synthesis.

Electronic Landscape of this compound

The reactivity of this compound is dictated by the electronic influence of its constituent functional groups: the N-oxide, the bromine atom at the 2-position, and the fluorine atom at the 5-position.

The Pyridine N-oxide Moiety: The N-oxide group is a powerful activating group that significantly alters the electronic distribution of the pyridine ring.[1] It acts as a strong π-donor through resonance, increasing electron density at the ortho (2- and 6-) and para (4-) positions.[2] This enhanced electron density makes the ring more susceptible to electrophilic attack at these positions compared to pyridine itself.[3][4] Simultaneously, the positively charged nitrogen atom inductively withdraws electron density, making the α (2- and 6-) and γ (4-) positions more electrophilic and prone to nucleophilic attack.[5]

Halogen Substituents:

-

Bromine (C2): The bromine atom at the 2-position is a good leaving group, making this site a primary target for nucleophilic aromatic substitution (SNAr).

-

Fluorine (C5): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While it is a poor leaving group in SNAr reactions compared to heavier halogens, its presence influences the overall electron density of the ring.

The combination of these effects creates a nuanced reactivity profile, with distinct sites available for both electrophilic and nucleophilic attack.

Resonance Structures

The resonance forms of this compound illustrate the delocalization of electron density and highlight the positions activated for electrophilic attack.

Caption: Resonance structures of this compound.

Nucleophilic Sites and Reactions

The primary nucleophilic site in this compound is the oxygen atom of the N-oxide group. This oxygen is electron-rich and can react with a variety of electrophiles.

Pyridine N-oxides are known to be more nucleophilic than their parent pyridines.[6] The oxygen atom can participate in reactions such as O-alkylation, O-acylation, and coordination to Lewis acids.

Experimental Protocol: O-Alkylation

This protocol is a general representation and may require optimization for this specific substrate.

| Step | Procedure |

| 1 | Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH3CN). |

| 2 | Add a base (e.g., NaH, K2CO3) (1.1 eq) and stir at room temperature for 30 minutes. |

| 3 | Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) and heat the reaction as necessary. |

| 4 | Monitor the reaction by TLC or LC-MS. |

| 5 | Upon completion, quench the reaction with water and extract the product with an organic solvent. |

| 6 | Purify the product by column chromatography. |

Electrophilic Sites and Reactions

The pyridine ring of this compound has several electrophilic sites susceptible to nucleophilic attack. The positions ortho and para to the N-oxide (C2, C4, and C6) are activated for nucleophilic substitution.[7]

-

C2 Position: This is the most prominent electrophilic site for SNAr reactions due to the presence of the bromine atom, a good leaving group. The electron-withdrawing nature of the N-oxide and the fluorine atom further activates this position.

-

C4 and C6 Positions: These positions are also activated towards nucleophilic attack, though to a lesser extent than C2 in the absence of a leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The C2-bromo group is readily displaced by a wide range of nucleophiles. This is a cornerstone of the synthetic utility of this molecule.

Caption: General mechanism for SNAr at the C2 position.

Experimental Protocol: SNAr with an Amine

This protocol describes a typical procedure for the displacement of the C2-bromo group with an amine nucleophile.

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO, NMP), add the amine nucleophile (1.5 eq). |

| 2 | Add a non-nucleophilic base (e.g., DIPEA, Cs2CO3) (2.0 eq). |

| 3 | Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. |

| 4 | After completion, cool the reaction to room temperature and dilute with water. |

| 5 | Extract the product with a suitable organic solvent (e.g., EtOAc, CH2Cl2). |

| 6 | Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. |

| 7 | Purify the crude product by flash column chromatography. |

Electrophilic Aromatic Substitution

The N-oxide group activates the C4 and C6 positions for electrophilic aromatic substitution (EAS).[2] However, the presence of the deactivating halogen atoms and the potential for reaction at the N-oxide oxygen can complicate these reactions. Nitration of pyridine N-oxides, for instance, typically occurs at the 4-position.[4]

Summary of Reactive Sites

| Site | Reactivity | Type of Reaction | Key Influencing Factors |

| N-oxide Oxygen | Nucleophilic | O-alkylation, O-acylation | Electron-rich oxygen |

| C2 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Good leaving group (Br), activation by N-oxide |

| C4 | Electrophilic | Electrophilic Aromatic Substitution (EAS) | π-donation from N-oxide |

| C6 | Electrophilic | Nucleophilic Attack (less favorable) / EAS | Activation by N-oxide |

Conclusion

This compound is a versatile reagent with well-defined sites for both nucleophilic and electrophilic reactions. The N-oxide oxygen is the primary nucleophilic center, while the C2 position is the most susceptible to nucleophilic aromatic substitution. The C4 and C6 positions are activated for electrophilic attack. A thorough understanding of these electronic properties is crucial for the strategic design of synthetic routes in drug discovery and materials science.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

Methodological & Application

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-fluoropyridine 1-oxide

Introduction: The Strategic Value of 2-Bromo-5-fluoropyridine 1-oxide

In the landscape of modern medicinal chemistry, pyridine derivatives are foundational scaffolds, present in a significant portion of top-selling pharmaceuticals.[1] The strategic functionalization of the pyridine ring is therefore a critical task in drug discovery. This compound emerges as a highly versatile and reactive building block, offering multiple avenues for molecular elaboration.

The presence of the N-oxide functionality profoundly alters the electronic character of the pyridine ring. It acts as a powerful activating group, rendering the positions ortho (2,6) and para (4) to the nitrogen atom highly electrophilic and susceptible to nucleophilic attack. This guide provides a comprehensive overview of the key synthetic transformations of this compound, focusing on robust protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to generate diverse pharmaceutical intermediates.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by three primary features:

-

The N-Oxide Group: This is the dominant activating feature for nucleophilic aromatic substitution (SNAr), significantly lowering the energy barrier for nucleophilic attack at the 2- and 4-positions.

-

The C2-Bromine Atom: Positioned ortho to the N-oxide, this carbon is highly activated towards SNAr. The bromine atom also serves as a canonical handle for a wide array of palladium-catalyzed cross-coupling reactions.

-

The C5-Fluorine Atom: While fluorine is typically a good leaving group in SNAr reactions on activated rings[1][2], its position meta to the N-oxide makes it significantly less labile than the C2-bromine. Therefore, high regioselectivity for reactions at the C2 position is expected.

The N-oxide can be retained as a key pharmacophoric element or, more commonly, used as a temporary activating group that can be removed in a later synthetic step via deoxygenation to yield the corresponding pyridine derivative.

Figure 1: Key synthetic pathways originating from this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for introducing heteroatom functionality at the 2-position of the pyridine N-oxide ring. The reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing N-oxide group.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the nucleophile (if it's an alcohol or amine) without competing in the substitution reaction.

-

Temperature: While the ring is activated, moderate heating (60-100 °C) is often required to achieve a reasonable reaction rate.

Protocol 2.1: General Procedure for O-Arylation (Alkoxylation)

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol (1.2 eq.) and anhydrous DMF (0.2 M relative to the substrate).

-

Deprotonation: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Reaction: Add this compound (1.0 eq.) to the flask.

-

Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2.2: General Procedure for N-Arylation (Amination)

-

Preparation: In a sealed tube, combine this compound (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in DMSO (0.2 M).

-

Heating & Monitoring: Seal the tube and heat the mixture to 100 °C. Monitor the reaction progress by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

| Nucleophile | Reagent Example | Base | Typical Temp. (°C) | Expected Product |

| Oxygen | Methanol | NaH | 60-80 | 2-Methoxy-5-fluoropyridine 1-oxide |

| Oxygen | Phenol | K₂CO₃ | 80-100 | 2-Phenoxy-5-fluoropyridine 1-oxide |

| Nitrogen | Morpholine | K₂CO₃ | 80-120 | 2-(Morpholino)-5-fluoropyridine 1-oxide |

| Nitrogen | Aniline | K₂CO₃ | 100-120 | 2-(Phenylamino)-5-fluoropyridine 1-oxide |

| Sulfur | Sodium thiophenoxide | N/A | RT-60 | 2-(Phenylthio)-5-fluoropyridine 1-oxide |